molecular formula C10H10ClF3N2 B2481355 [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine CAS No. 338978-12-4

[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine

Cat. No.: B2481355
CAS No.: 338978-12-4
M. Wt: 250.65
InChI Key: YICDEAOTMWXASA-ONEGZZNKSA-N
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Description

[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine is a chemical compound with the molecular formula C8H8ClF3N2 It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethenyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.

    Formation of Ethenyl Intermediate: The pyridine derivative undergoes a reaction with an appropriate ethenylating agent under controlled conditions to form the ethenyl intermediate.

    Dimethylamine Addition: The intermediate is then reacted with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethenyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which [(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. The ethenyl group provides additional sites for interaction, while the dimethylamine moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: Another related compound with similar structural features.

Uniqueness

[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and dimethylamine groups enhances its versatility in various applications compared to its analogs.

Properties

IUPAC Name

(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2/c1-16(2)4-3-9-8(11)5-7(6-15-9)10(12,13)14/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICDEAOTMWXASA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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